3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
Overview
Description
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine is a heterocyclic compound that contains a pyridine ring fused with an imidazo[2,1-b][1,3,4]thiadiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and nitrogen atoms in its structure makes it a versatile building block for various chemical reactions and functionalizations.
Preparation Methods
The synthesis of 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . This method does not require a base and results in the formation of the desired imidazo[2,1-b][1,3,4]thiadiazole derivative.
Chemical Reactions Analysis
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[2,1-b][1,3,4]thiadiazole moiety can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Material Science: The compound’s unique structure makes it a valuable building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrogen atoms allow it to form strong interactions with biological targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridines: These compounds share a similar imidazo structure but differ in the position of the bromine atom and the fused ring system.
Thiadiazole Derivatives: Compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both imidazo and thiadiazole rings, making it a versatile and valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-8-13-14-5-7(12-9(14)15-8)6-2-1-3-11-4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGBBLLNXSLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C(=N2)SC(=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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